molecular formula C24H30N4OS B2803871 N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 868256-57-9

N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2803871
CAS No.: 868256-57-9
M. Wt: 422.59
InChI Key: XBJYZKYEDRQKKR-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and butyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or disulfide compound reacts with a suitable electrophile.

    Attachment of Butyl and Phenyl Groups: The butyl and phenyl groups are introduced through alkylation and arylation reactions, respectively, using appropriate alkyl halides and aryl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring and other functional groups can be reduced under specific conditions using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional moieties that enable the compound to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in cancer cells.

Comparison with Similar Compounds

N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other triazole derivatives and sulfanyl-containing compounds. Similar compounds include:

    1,2,4-Triazole: A simple triazole ring without additional substituents.

    Sulfanylacetamide: A compound with a sulfanyl group attached to an acetamide moiety.

    Butylphenyl Derivatives: Compounds with butyl and phenyl groups attached to various functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in simpler or structurally different compounds.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4OS/c1-3-5-10-19-13-15-21(16-14-19)25-22(29)18-30-24-27-26-23(28(24)17-6-4-2)20-11-8-7-9-12-20/h7-9,11-16H,3-6,10,17-18H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJYZKYEDRQKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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